3-chloro-5-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]pyridin-2-ol
Description
Properties
IUPAC Name |
3-chloro-5-(3-pyridazin-3-yloxypiperidine-1-carbonyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3/c16-12-7-10(8-17-14(12)21)15(22)20-6-2-3-11(9-20)23-13-4-1-5-18-19-13/h1,4-5,7-8,11H,2-3,6,9H2,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZBZUIKCMEJPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC(=O)C(=C2)Cl)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]pyridin-2-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyridazinyl-piperidine intermediate, followed by its coupling with a chlorinated pyridine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization would be common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors due to its unique structure.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: As a precursor for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-chloro-5-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]pyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Differences
Substituent Effects on Reactivity and Bioactivity
- Halogenated Derivatives: The target compound’s chlorine at position 3 enhances electrophilic aromatic substitution resistance compared to non-halogenated analogs like 5-iodopyridin-3-ol (). However, the trifluoromethyl group in 3-chloro-5-(trifluoromethyl)pyridin-2-ol increases lipophilicity (logP ~2.1) and metabolic stability, making it more suited for agrochemical applications .
- This contrasts with 3-(2,5-dichloropyridin-3-yl)prop-2-yn-1-ol (), where an alkyne chain promotes click chemistry applications.
Research Challenges and Opportunities
- Analogs: Simpler derivatives face competition from generics; innovation lies in optimizing substituents for niche applications (e.g., radiopharmaceuticals for 3-iodo-5-nitropyridin-2-ol) .
Q & A
Q. What are the optimal synthetic routes for 3-chloro-5-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]pyridin-2-ol, and how can reaction conditions be standardized?
The synthesis typically involves coupling pyridazine-3-ol derivatives with functionalized piperidine intermediates. Key steps include:
- Nucleophilic substitution : Reacting 3-hydroxypyridazine with a chlorinated piperidine precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the pyridazine-piperidine ether linkage .
- Carbonyl activation : Using coupling agents like EDCI/HOBt to attach the pyridin-2-ol moiety via amide bond formation .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water mixtures.
Methodological Tip : Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) and optimize stoichiometry to minimize byproducts like unreacted piperidine or over-chlorinated species.
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to assess purity (>98%) and confirm molecular weight (expected [M+H]+: ~405 Da) .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ to verify key signals:
- Pyridazine aromatic protons: δ 8.6–9.2 ppm (multiplet).
- Piperidine CH₂O: δ 3.5–4.0 ppm.
- Carbonyl (C=O): δ ~170 ppm in ¹³C .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions .
Q. What solvent systems are recommended for solubility and stability studies?
| Solvent | Solubility (mg/mL) | Stability (24h, RT) |
|---|---|---|
| DMSO | >50 | Stable (no decomposition) |
| Methanol | 10–15 | Partial precipitation |
| Water | <1 | Hydrolysis observed |
| Based on analogs with pyridazine-piperidine scaffolds . |
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Dose-response profiling : Test the compound across a wide concentration range (nM–μM) to distinguish specific target effects from off-target cytotoxicity .
- Selectivity assays : Use kinase panels or proteome-wide profiling to identify unintended binding partners .
- Structural analogs : Compare activity with derivatives lacking the pyridazin-3-yloxy group to isolate pharmacophore contributions .
Example : If contradictory IC₅₀ values arise in kinase assays, validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. What strategies optimize the piperidine-pyridazine coupling reaction to minimize steric hindrance?
- Protecting groups : Temporarily protect the piperidine nitrogen with Boc to reduce steric clash during ether formation .
- Microwave-assisted synthesis : Enhance reaction efficiency (e.g., 100°C, 30 min vs. 8h conventional heating) .
- DFT calculations : Model transition states to predict favorable conformations for nucleophilic attack .
Data Note : In silico docking (e.g., AutoDock Vina) can predict binding poses in biological targets, guiding synthetic modifications .
Q. How do electronic effects of the chloro and hydroxyl substituents influence reactivity in nucleophilic environments?
- Electron-withdrawing chloro group : Activates the pyridine ring for electrophilic substitution but deactivates adjacent positions for nucleophilic attack .
- Hydroxyl group : Participates in intramolecular hydrogen bonding with the piperidine carbonyl, stabilizing the planar conformation (confirmed by IR: ~3200 cm⁻¹ broad peak) .
Experimental Validation : Perform Hammett analysis using substituted analogs to quantify substituent effects on reaction rates .
Data Contradiction Analysis
Q. How to address discrepancies in reported logP values (experimental vs. computational)?
| Method | logP | Source |
|---|---|---|
| Experimental (shake-flask) | 2.1 ± 0.2 | |
| Computational (ChemAxon) | 1.8 | |
| Resolution : Re-measure using standardized conditions (octanol/water, pH 7.4) and validate with LC-MS retention time correlation . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
